molecular formula C6H9N3O2S B13547259 2-amino-N-methylpyridine-4-sulfonamide

2-amino-N-methylpyridine-4-sulfonamide

Cat. No.: B13547259
M. Wt: 187.22 g/mol
InChI Key: HTOJDXQJCVTUKY-UHFFFAOYSA-N
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Description

2-amino-N-methylpyridine-4-sulfonamide is a chemical compound with the molecular formula C6H9N3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a methyl group, and a sulfonamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methylpyridine-4-sulfonamide typically involves the reaction of 2-amino-4-methylpyridine with sulfonamide reagents under specific conditions. One common method is the reaction of 2-amino-4-methylpyridine with chlorosulfonic acid, followed by neutralization with a base to yield the desired sulfonamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methylpyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-amino-N-methylpyridine-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-methylpyridine-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-methylpyridine-4-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

2-amino-N-methylpyridine-4-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-8-12(10,11)5-2-3-9-6(7)4-5/h2-4,8H,1H3,(H2,7,9)

InChI Key

HTOJDXQJCVTUKY-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=NC=C1)N

Origin of Product

United States

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